1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride
Overview
Description
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a chemical compound that has been studied for its potential pharmacological properties . It has been identified as a potential antagonist for the corticotropin-releasing factor-1 (CRF-1) receptor, which could make it useful in the treatment of stress-related disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives has been reported in several studies . For instance, one method involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid . Another approach involves heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride has been analyzed using various techniques such as 2D and 3D QSAR analysis, molecular docking, and molecular dynamics simulations . These studies have helped identify the essential structural residues for pharmacophore identification and the binding residues for a possible mechanism of CRF-1 binding .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods: The compound can be synthesized through reactions involving 2-aminobenzimidazole with various esters of α,β-unsaturated acids and α,β-unsaturated ketones. This method was employed to produce derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-ones and 1,4-dihydropyrimido[1,2-a]benzimidazoles (Nawrocka & Zimecki, 1998).
- Crystal Structure Studies: X-ray diffraction studies have been conducted on compounds like 2-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one, providing insights into the formation and structure of the tetrahydrooxopyrimidine ring (Липсон et al., 2013).
Biological and Pharmacological Activities
- Immunotropic Properties: Certain derivatives of this compound have been found to have significant immunotropic activities. For instance, 4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-one was found to inhibit the humoral immune response while stimulating the cellular type of immune response in mice (Nawrocka & Zimecki, 1998).
- Antiproliferative Activity: Various derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole have been evaluated for their antiproliferative activities against different cancer cell lines, showing potential as antitumor agents. For example, specific derivatives exhibited moderate antitumor activity, with some compounds like 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles showing potential against human breast adenocarcinoma cell line (El-Nassan, 2012).
Other Applications
- Corrosion Inhibition: Benzimidazole derivatives, including 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole, have been studied for their inhibitive action against the corrosion of iron in acidic solutions, indicating potential applications in material science (Khaled, 2003).
Future Directions
Given the potential of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride as a novel class of corticotropin-releasing factor 1 receptor antagonists for stress-related disorders , future research could focus on further exploring its pharmacological properties and potential therapeutic applications. Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and safety profile.
properties
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWYXSWRJAUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3N2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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